4-Iodo-5-methylpyridin-2-amine
Overview
Description
4-Iodo-5-methylpyridin-2-amine is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, characterized by the presence of an iodine atom at the fourth position, a methyl group at the fifth position, and an amino group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methylpyridin-2-amine typically involves the iodination of 5-methylpyridin-2-amine. One common method includes the following steps:
Nitration: 2-Chloro-5-methylpyridine is subjected to nitration to form 2-chloro-5-methyl-4-nitropyridine.
Reduction: The nitro group is then reduced to an amino group, resulting in 2-chloro-5-methyl-4-aminopyridine.
Diazotization and Iodination: The amino group is diazotized and subsequently replaced with an iodine atom through an iodination reaction, yielding 2-chloro-4-iodo-5-methylpyridine.
Amination: Finally, the chlorine atom is replaced with an amino group to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of pressure reactors and specific catalysts, such as platinum, can improve the efficiency of the reduction and iodination steps .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
Oxidation Products: Oxidation can yield pyridine N-oxides.
Reduction Products: Reduction can produce corresponding amines or dehalogenated compounds.
Scientific Research Applications
4-Iodo-5-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Iodo-5-methylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain kinases involved in signal transduction pathways, thereby affecting cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-methylpyridin-4-amine: Similar structure with iodine and methyl groups at different positions.
2-Amino-4-methylpyridine: Lacks the iodine atom but has a similar pyridine ring structure
Uniqueness
4-Iodo-5-methylpyridin-2-amine is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for synthesizing specific derivatives and studying its distinct biological activities .
Properties
IUPAC Name |
4-iodo-5-methylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOJMKSZNORAKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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